molecular formula C9H16O3 B8695904 [1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol

[1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol

Cat. No.: B8695904
M. Wt: 172.22 g/mol
InChI Key: WUITVYNYMCDYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.224 g/mol . This compound features a cyclopropyl group attached to a methanol moiety, which is further linked to a tetrahydropyran ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

The synthesis of [1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylmethanol with tetrahydropyran in the presence of an acid catalyst . The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the ether linkage between the cyclopropyl and tetrahydropyran groups.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

[1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of [1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, including nucleophilic substitution and oxidation-reduction processes. These reactions can lead to the formation of new compounds with different biological and chemical properties .

Comparison with Similar Compounds

[1-[(Tetrahydro-2H-pyran-2-yl)oxy]cyclopropyl]methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclopropyl and tetrahydropyran moieties, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

[1-(oxan-2-yloxy)cyclopropyl]methanol

InChI

InChI=1S/C9H16O3/c10-7-9(4-5-9)12-8-3-1-2-6-11-8/h8,10H,1-7H2

InChI Key

WUITVYNYMCDYDK-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2(CC2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(Tetrahydro-pyran-2-yloxy)-cyclopropanecarboxylic acid methyl ester (3.50 g, 17.50 mmol) was dissolved in diethyl ether (85 mL) and a 2.0 M solution of lithium aluminum hydride in diethyl ether (8.75 mL, 17.50 mmol) was added. Upon complete addition, the reaction was refluxed under nitrogen for 1 h. Upon cooling to 25° C., the excess lithium aluminum hydride was hydrolyzed by the addition of ice chips. The organic layer was seated, washed with water (2×20 mL), dried over magnesium sulfate and concentrated in vacuo to afford [1-(tetrahydro-pyran-2-yloxy)-cyclopropyl]-methanol (2.81 g, 93%) as a clear, thick oil: H1-NMR (400 MHz, CDCl3) δ 0.5-1.0 (4H, m), 1.40-2.0 (6H, m), 3.0-3.2 (2H, m), 3.3-4.3 (2H, m), 4.5-4.7 (1H, m), 4.75-5.0 (1H, m).
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